4-(2-Fluorophenyl)piperidin-4-ol
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Overview
Description
The compound "4-(2-Fluorophenyl)piperidin-4-ol" is a fluorinated piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. The presence of the fluorophenyl group can significantly influence the biological activity and physical properties of these compounds. The papers provided discuss various fluorophenyl piperidine derivatives, their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related fluorophenyl piperidinones and piperidines is described in several papers. For instance, a catalytic asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, was achieved using a chiral bisphosphine-rhodium catalyst, which resulted in high enantioselectivity . Another paper describes the synthesis of a compound with a 4-fluorophenyl piperazine moiety, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared via the Grignard reaction, followed by deoxygenation and ring saturation .
Molecular Structure Analysis
The molecular structures of fluorophenyl piperidine derivatives exhibit various conformations and interactions. For example, a compound with a piperidin-4-one ring adopts a sofa conformation with equatorial substituents, including equiplanar fluorophenyl groups . Another compound with two fluorophenyl groups on a piperidine ring shows a chair conformation with a significant dihedral angle between the phenyl rings .
Chemical Reactions Analysis
The reactivity of fluorophenyl piperidine derivatives can lead to the formation of novel compounds with potential psychotropic properties. An intramolecular fluorine displacement reaction was used to synthesize a series of 2-arylspiro[3H-indole-3,4′-piperidine] derivatives from a key fluorophenyl piperidine intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the electron distribution and reactivity of the molecule. The crystal structures of these compounds often reveal weak intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their solid-state properties and stability .
Scientific Research Applications
Drug Discovery
- Summary of Application : Piperidine derivatives, including “4-(2-Fluorophenyl)piperidin-4-ol”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The compounds are obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
- Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . This research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .
Drug Discovery
- Summary of Application : Piperidine derivatives, including “4-(2-Fluorophenyl)piperidin-4-ol”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The compounds are obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
- Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . This research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .
Drug Discovery
- Summary of Application : Piperidine derivatives, including “4-(2-Fluorophenyl)piperidin-4-ol”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The compounds are obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
- Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . This research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .
Safety And Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.
properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXGDMJPLTNTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409375 |
Source
|
Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperidin-4-ol | |
CAS RN |
871113-19-8 |
Source
|
Record name | 4-(2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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